molecular formula C12H20O B13076245 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol CAS No. 18083-99-3

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Cat. No.: B13076245
CAS No.: 18083-99-3
M. Wt: 180.29 g/mol
InChI Key: WANXDIZVZOUHPY-UHFFFAOYSA-N
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Description

Structural Analysis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Molecular Architecture and Bonding Characteristics

Cyclohexanol Backbone Configuration

The cyclohexanol backbone adopts a chair conformation, the most stable arrangement for six-membered rings due to minimized angle strain and torsional eclipsing. In this conformation, substituents occupy either axial (parallel to the ring axis) or equatorial (peripheral) positions. For this compound, the substituents at C1 (ethynyl), C2 (isopropyl), and C5 (methyl) create a complex conformational landscape.

The isopropyl group at C2 exhibits a strong preference for the equatorial position due to its high steric bulk, as quantified by its A-value of 2.15 kcal/mol. An axial isopropyl group would experience severe 1,3-diaxial interactions with axial hydrogens at C4 and C6, increasing strain by approximately 2.15 kcal/mol compared to the equatorial orientation. Similarly, the methyl group at C5 favors the equatorial position (A-value = 1.74 kcal/mol) to avoid 1,3-diaxial repulsions with C1 and C3 hydrogens. The ethynyl group at C1, however, presents an exception: its linear sp-hybridized geometry and smaller A-value (0.2 kcal/mol) allow greater conformational flexibility.

Substituent Position A-Value (kcal/mol) Dominant Conformation
Isopropyl (C2) Equatorial 2.15 99% equatorial
Methyl (C5) Equatorial 1.74 >95% equatorial
Ethynyl (C1) Axial 0.20 60% axial

In the global minimum conformation, the isopropyl and methyl groups occupy equatorial positions, while the ethynyl group adopts an axial orientation to reduce steric clashes with the equatorial isopropyl substituent. This arrangement balances steric demands with electronic effects, as the ethynyl group’s axial placement minimizes nonbonded interactions without significantly destabilizing the system.

Ethynyl Group Electronic Effects

The ethynyl (-C≡CH) substituent introduces pronounced electronic effects due to its sp-hybridized carbon atoms and electron-withdrawing triple bond. The linear geometry of the ethynyl group creates a 180° bond angle, projecting the terminal hydrogen perpendicular to the cyclohexanol ring. This orientation facilitates conjugation between the triple bond’s π-system and the hydroxyl group’s oxygen lone pairs, polarizing the C1-O bond and increasing the acidity of the hydroxyl proton compared to unsubstituted cyclohexanol.

Spectroscopic and computational studies of alkynyl-substituted cyclohexanes reveal that the electron-withdrawing nature of the ethynyl group reduces electron density at the hydroxyl-bearing carbon, as evidenced by upfield shifts in $$ ^{13}\text{C} $$ NMR spectra. This electronic perturbation stabilizes the axial conformation of the ethynyl group by enhancing hyperconjugative interactions between the σ*(C-O) orbital and the adjacent C≡C π-system. The resulting charge redistribution contributes to a dipole moment oriented along the C1-C4 axis, influencing intermolecular interactions in condensed phases.

Isopropyl Substituent Steric Considerations

The isopropyl group at C2 exerts dominant steric control over the molecule’s conformation. With a van der Waals volume of 67.5 ų compared to 32.7 ų for methyl, the isopropyl substituent preferentially occupies equatorial positions to avoid 1,3-diaxial interactions. Molecular mechanics calculations estimate that axial placement of the isopropyl group would increase steric strain by 4.3 kcal/mol due to repulsions with axial hydrogens at C4 and C6.

In the equatorial conformation, the isopropyl group’s two methyl branches adopt staggered orientations relative to the cyclohexanol ring, minimizing gauche interactions. Rotational barriers around the C2-O bond remain low (<5 kcal/mol) due to free rotation of the isopropyl group in the equatorial plane. This steric permissiveness allows dynamic adjustment of the isopropyl orientation in response to solvent effects or neighboring molecules, as observed in variable-temperature NMR studies of analogous compounds.

Properties

CAS No.

18083-99-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-ethynyl-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h1,9-11,13H,6-8H2,2-4H3

InChI Key

WANXDIZVZOUHPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C#C)O)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The core method for preparing 1-ethynylcyclohexanol derivatives, including this compound, involves the nucleophilic addition of acetylene to alkyl-substituted cyclohexanones in the presence of an alkoxide catalyst in an alcohol solvent. The reaction proceeds under elevated pressure and temperature to ensure acetylene dissolution and reaction efficiency.

  • Starting Materials : The key ketone precursor is a substituted cyclohexanone, specifically 5-methyl-2-(propan-2-yl)cyclohexanone for the target compound.
  • Catalysts : Sodium or potassium alkoxides (e.g., potassium hydroxide, potassium methoxide, sodium methoxide) serve as catalysts facilitating the ethynylation.
  • Solvent : Alcohols such as methanol, ethanol, or isopropanol are used as the reaction medium.
  • Reaction Conditions : Acetylene gas is introduced under pressures ranging from 250 to 1500 psi, with temperatures between 7°C to 170°C depending on the specific protocol and desired conversion rates.
  • Reaction Time : Contact times vary from 4 to 22 minutes in tubular reactors or batch vessels.

The general reaction scheme is:

$$
\text{Substituted cyclohexanone} + \text{acetylene} \xrightarrow[\text{alkoxide catalyst}]{\text{alcohol solvent, pressure, heat}} \text{1-Ethynyl-substituted cyclohexanol}
$$

Detailed Experimental Procedures and Variations

A foundational patent (US2973390A) describes a process for producing ethynylcyclohexanol homologues with detailed examples relevant to substituted cyclohexanones:

Example Ketone Used Catalyst Solvent Temp (°C) Pressure (psi) Contact Time (min) Conversion (%) Yield (%)
1 Cyclohexanone KOH Methanol 7 300 10 52 70
2 Cyclohexanone Potassium methoxide Methanol 7 300 10 ~52 ~70
3 Cyclohexanone KOH Methanol 170 1500 4 31.2 46
5 Cyclohexanone KOH Methanol 120 1500 22 40 69.8
6 3-Methylcyclohexanone KOH Methanol 12 250 Not specified Not specified Not specified
9 3,3,5-Trimethylcyclohexanone KOH Methanol Not specified Not specified Not specified 8 64
  • The reaction involves dissolving the ketone and catalyst in methanol, followed by acetylene gas absorption under pressure.
  • The mixture is passed through a tubular reactor or stirred vessel at elevated temperature and pressure to promote ethynylation.
  • Post-reaction, the mixture is degassed and subjected to vacuum flash distillation to separate the product from unreacted ketone, solvent, and byproducts.
  • Purification may include fractional distillation and recrystallization.

Analysis of Preparation Methods

Catalyst and Solvent Effects

  • Potassium hydroxide and potassium methoxide are both effective catalysts with comparable results.
  • Methanol is the preferred solvent for its ability to dissolve both catalyst and ketone and facilitate acetylene dissolution.
  • Sodium methoxide can also be used with similar efficiency.

Purification and Product Quality

  • Vacuum flash distillation is essential for separating the product from volatile components and unreacted materials.
  • Fractional distillation columns enable recovery of pure 1-ethynylcyclohexanol derivatives.
  • Recrystallization from solvents like carbon tetrachloride can be employed for further purification of byproducts or minor components.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Ketone precursor 5-methyl-2-(propan-2-yl)cyclohexanone Substituted cyclohexanone derivative
Catalyst KOH, potassium methoxide, sodium methoxide 0.5–5.0 wt% of total charge
Solvent Methanol, ethanol, isopropanol Methanol preferred
Acetylene pressure 250–1500 psi Maintains acetylene dissolution
Temperature 7–170 °C Lower temps favor selectivity; higher increase rate
Contact time 4–22 minutes Depends on reactor type and temperature
Conversion 8–52% (varies by ketone) Higher for less hindered ketones
Yield 46–70% (varies by ketone) Optimized by reaction conditions
Purification Vacuum flash distillation, recrystallization Ensures product purity

Research Findings and Considerations

  • The ethynylation of substituted cyclohexanones is a robust method for producing 1-ethynylcyclohexanol derivatives, including this compound.
  • Reaction parameters must be carefully optimized for each substituted ketone to maximize yield and purity.
  • The method is scalable and has been demonstrated in continuous flow tubular reactors, enhancing industrial applicability.
  • Catalyst recycling and solvent recovery are feasible, improving process sustainability.
  • The presence of multiple substituents on the cyclohexanone ring can influence reaction kinetics and product distribution, necessitating tailored approaches for each derivative.

Chemical Reactions Analysis

1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:

These reactions often require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts, to proceed efficiently.

Scientific Research Applications

Applications in Organic Synthesis

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Sonogashira Coupling : This compound acts as an efficient acetylene surrogate in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and terminal alkynes .
  • Cyclization Reactions : The compound can undergo cyclization to form oxacyclobutenes or methyleneepoxides, which are valuable intermediates in organic synthesis .

Biological Applications

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure Features
5-Methyl-2-(propan-2-yl)cyclohexan-1-amineSimilar structure with an amine group instead of an alcohol group
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-olSimilar structure but different stereochemistry
1-Ethynyl-5-isopropyl-2-methylcyclohexanolShares the ethynyl group but differs in alkyl substituents

These comparisons highlight how the specific functional groups and structural configuration contribute to the distinct biological activities and applications of this compound.

Industrial Applications

In industrial settings, this compound can be utilized for:

  • Pharmacokinetics Studies : Its properties make it suitable for analyzing drug behavior in biological systems using high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of 1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets and pathways. For example, its ethynyl group may participate in reactions with enzymes or receptors, leading to changes in biological activity. The compound’s structure allows it to interact with various molecular targets, potentially modulating their function and leading to desired effects .

Comparison with Similar Compounds

Cyclohexanol (CAS 108-93-0)

  • Molecular Weight : 100.16 g/mol.
  • Boiling Point : 161°C .
  • Reactivity: Prone to dehydrogenation to cyclohexanone under catalytic conditions (e.g., Cu–MgO catalysts) .
  • Applications : Key intermediate in caprolactam production; purified via distillation .

Comparison: The ethynyl and alkyl groups in 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol increase its molecular weight (180.29 g/mol) and steric hindrance, likely reducing volatility and altering catalytic behavior compared to cyclohexanol. The ethynyl group may also introduce unique reactivity, such as participation in click chemistry or coordination to metal catalysts .

5-Methyl-2-(propan-2-yl)cyclohexanol (CAS 2216-51-5)

  • Structure : Lacks the ethynyl group but shares methyl and isopropyl substituents.
  • Molecular Weight : 156.27 g/mol .
  • Applications : Used as a reference standard in pharmaceuticals (British Pharmacopoeia) .

Comparison : The absence of the ethynyl group simplifies its synthesis and purification. However, the ethynyl moiety in the target compound could enhance its utility in asymmetric catalysis or polymer chemistry due to π-bond interactions .

(5R)-2-Methylene-5-(1-methylethenyl)cyclohexanol (CAS 21391-84-4)

  • Structure : Features a methylidene (=CH₂) and propenyl group instead of ethynyl.
  • Molecular Weight : 152.23 g/mol .
  • Reactivity: The conjugated diene system may favor Diels-Alder reactions, unlike the ethynyl group’s affinity for Sonogashira coupling .

Physical and Thermodynamic Properties

Property This compound Cyclohexanol 5-Methyl-2-(propan-2-yl)cyclohexanol
Molecular Weight (g/mol) 180.29 100.16 156.27
Boiling Point (°C) ~250–300 (estimated) 161 ~220–240 (estimated)
Density (g/cm³) ~1.05–1.10 (estimated) 0.962 ~0.98–1.02
Solubility Low in water; high in organic solvents Moderate in water Low in water

Key Insights :

  • The ethynyl group increases molecular weight and likely boiling point compared to simpler analogs.
  • Steric effects from isopropyl and methyl groups reduce water solubility relative to cyclohexanol .

Catalytic Dehydrogenation

  • Cyclohexanol: Dehydrogenates to cyclohexanone over Cu–MgO catalysts (yield: >90%) .
  • Target Compound: Ethynyl group may stabilize intermediates or poison catalysts, requiring tailored systems (e.g., Au nanoparticles) .

Biotransformation

  • Cyclohexanol: Converted to adipic acid precursors using E. coli .
  • Target Compound : Higher steric bulk and ethynyl group likely hinder microbial activity, necessitating engineered strains (e.g., solvent-tolerant P. taiwanensis) .

Separation Processes

  • Cyclohexanol/Cyclohexanone: Separated via distillation with pressure-sensitive relative volatility .
  • Target Compound: Higher boiling point and non-polar substituents complicate distillation; alternative methods (e.g., chromatography) may be required .

Biological Activity

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, with the chemical formula C₁₂H₂₀O and CAS Number 18083-99-3, is an organic compound characterized by a cyclohexane ring with several substituents: an ethynyl group, a methyl group, and an isopropyl group. The presence of a hydroxyl (-OH) functional group suggests potential biological activity, although research on this compound is limited.

Currently, there is no established mechanism of action for this compound due to the scarcity of focused research. However, the structural features suggest that it may interact with biological systems through various pathways, potentially similar to other alcohols and cyclohexane derivatives.

Potential Applications

The compound's unique combination of functional groups may confer distinctive reactivity and biological activity compared to its analogs. This opens avenues for specialized applications in organic synthesis and medicinal chemistry. Potential areas of interest include:

  • Pharmacokinetics : Understanding how the compound interacts with biological systems could provide insights into its safety and efficacy for therapeutic uses.
  • Synthetic Applications : Its structural characteristics may allow for versatile applications in organic synthesis.

Related Compounds

A comparison with structurally similar compounds can provide further insights into potential biological activities:

Compound NameCAS NumberKey Features
2-Methylcyclohexanol25667-66-3Simple cyclohexanol derivative without ethynyl
4-Isopropylcyclohexanol6858-75-3Contains isopropyl but lacks ethynyl functionality
3-Ethynylcyclopentanol18083-98-XSimilar ethynyl substitution but in a cyclopentane ring

The diversity in structural features among these compounds suggests varying biological activities that could be explored in future studies .

Case Studies and Research Findings

While specific case studies on this compound are lacking, related research on cyclohexanol derivatives provides context for understanding its potential effects:

  • Toxicological Studies : Research on similar compounds indicates that certain cyclohexanol derivatives can exhibit toxicity towards human cells, affecting organs such as the heart and liver .
  • Biological Interactions : Studies involving structurally related compounds have shown interactions with cellular pathways that could be relevant for understanding the pharmacological potential of this compound .
  • Synthesis and Characterization : The synthesis methods for producing this compound have been explored, highlighting its potential utility in organic chemistry .

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